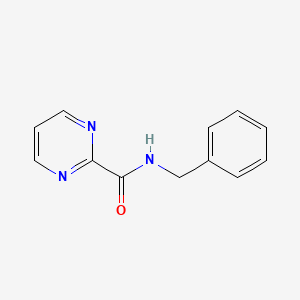

N-benzylpyrimidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-benzylpyrimidine-2-carboxamide” is a type of pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various tools such as MolView and ChemSpider . These tools allow for the visualization and analysis of the molecular structure.Mecanismo De Acción

Target of Action

Similar compounds such as indole-2-carboxamides have been found to target the mycobacterial membrane protein large 3 transporter (mmpl3) . The role of MmpL3 is crucial in the survival and virulence of mycobacteria, making it a potential target for antitubercular agents .

Mode of Action

For instance, carbamazepine, a carboxamide derivative, inhibits sodium channel firing, treating seizure activity .

Biochemical Pathways

For instance, carbamazepine, a carboxamide derivative, is known to inhibit seizures and afterdischarges generated in the limbic system .

Pharmacokinetics

Pharmacokinetic-pharmacodynamic (pk-pd) modeling has been widely used to improve understanding of the in vivo behavior of complex delivery systems .

Result of Action

Similar compounds such as n-methyl-2-pyridone-5-carboxamide have shown potent anti-fibrotic and anti-inflammatory activity in a fibrotic kidney model .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-benzylpyrimidine-2-carboxamide has several advantages and limitations for use in laboratory experiments. It is a relatively easy compound to synthesize, and it is highly stable. Additionally, it is able to bind to proteins, which makes it useful for studying protein-protein interactions. However, it is not water soluble, which can make it difficult to use in certain experiments.

Direcciones Futuras

There are several potential future directions for the study of N-benzylpyrimidine-2-carboxamide. These include further exploration of its biochemical and physiological effects, as well as its potential applications in drug discovery and development. Additionally, further research could be conducted to explore the potential of using this compound as a tool for controlling the activity of proteins and other molecules. Other potential future directions include the development of new synthetic methods for the synthesis of this compound, as well as the exploration of its potential applications in materials science.

Métodos De Síntesis

N-benzylpyrimidine-2-carboxamide can be synthesized using several methods. One method involves the reaction of pyrimidine-2-carboxylic acid with benzyl bromide, followed by hydrolysis. Another method involves the reaction of pyrimidine-2-carboxylic acid with benzyl amine, followed by hydrolysis. Both methods yield the desired product in good yields.

Aplicaciones Científicas De Investigación

N-benzylpyrimidine-2-carboxamide has been studied for its potential applications in scientific research. It has been used as a molecular switch to control the activity of proteins and other molecules. It has also been studied for its ability to act as a ligand for the binding of proteins, as well as its ability to modulate the activity of enzymes.

Análisis Bioquímico

Biochemical Properties

N-benzylpyrimidine-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This compound inhibits acetylcholinesterase activity, leading to increased levels of acetylcholine. This interaction is crucial for its potential therapeutic effects in treating cognitive impairments and neurodegenerative diseases .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to enhance memory and cognitive functions by reducing oxidative and nitrosative stress in neuronal cells. Additionally, it improves locomotor activity and muscle grip strength, indicating its positive impact on cellular metabolism and overall cell health .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. At the molecular level, it binds to acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. This inhibition leads to increased acetylcholine levels, which enhances cholinergic signaling and improves cognitive functions. Furthermore, this compound modulates gene expression by influencing transcription factors and signaling pathways involved in oxidative stress response and neuroprotection .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, maintaining its efficacy in inhibiting acetylcholinesterase and reducing oxidative stress. Long-term studies have shown that this compound continues to exert its beneficial effects on cellular function, with no significant degradation observed over extended periods. These findings suggest that this compound has the potential for sustained therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound improve cognitive functions and reduce oxidative stress without causing adverse effects. Higher doses may lead to toxicity and adverse effects, such as gastrointestinal disturbances and hepatotoxicity. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and acetylcholine metabolism. By inhibiting acetylcholinesterase, this compound increases acetylcholine levels, enhancing cholinergic signaling. Additionally, it modulates the activity of antioxidant enzymes, such as superoxide dismutase and catalase, reducing oxidative stress and promoting cellular health .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. The compound accumulates in specific tissues, such as the brain, where it exerts its therapeutic effects. The transport and distribution of this compound are crucial for its efficacy and targeted action .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes and proteins involved in oxidative stress response and energy metabolism. The subcellular localization of this compound is essential for its role in modulating cellular processes and promoting neuroprotection .

Propiedades

IUPAC Name |

N-benzylpyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c16-12(11-13-7-4-8-14-11)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMNDTSBCBFRRRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[3-(4-ethylpiperazin-1-yl)-2-hydroxypropoxy]phenyl}ethan-1-one dihydrochloride](/img/structure/B6486466.png)

![3-(2-{4-[2-hydroxy-3-(1-phenylpropoxy)propyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione dihydrochloride](/img/structure/B6486472.png)

![1-(2-tert-butylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B6486473.png)

![N-[(furan-2-yl)methyl]-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine](/img/structure/B6486477.png)

![ethyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate; oxalic acid](/img/structure/B6486486.png)

![1,4-dimethyl 2-[2-(azepan-1-yl)acetamido]benzene-1,4-dicarboxylate; oxalic acid](/img/structure/B6486492.png)

![1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-amine; 2-(adamantan-1-yl)propanedioic acid](/img/structure/B6486500.png)

![1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-[2-(4-ethylphenoxy)ethoxy]propan-2-ol hydrochloride](/img/structure/B6486514.png)

![N-(4-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B6486534.png)

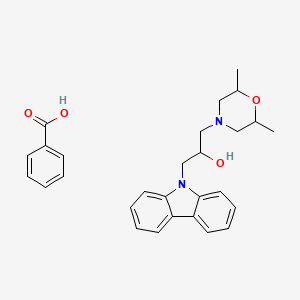

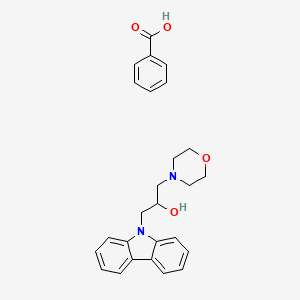

![1-(piperidin-1-yl)-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol; benzoic acid](/img/structure/B6486543.png)

![ethyl 1-[3-(2-bromophenoxy)-2-hydroxypropyl]piperidine-3-carboxylate hydrochloride](/img/structure/B6486554.png)

![(5Z)-5-(hydroxyimino)-7-[(piperidin-1-yl)methyl]-5,8-dihydroquinolin-8-one dihydrochloride](/img/structure/B6486561.png)